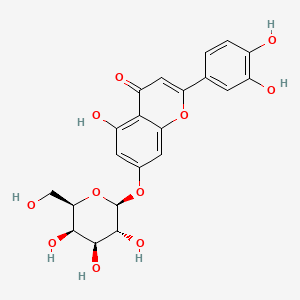

Luteolin-7-O-galactoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Luteolin-7-O-galactoside is a naturally occurring flavonoid glycoside, commonly found in various plants. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound is a derivative of luteolin, a well-known flavonoid, and is characterized by the presence of a galactose moiety attached to the luteolin structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of luteolin-7-O-galactoside typically involves the glycosylation of luteolin. One common method is the use of glycosyl donors such as galactose derivatives in the presence of catalysts like Lewis acids. The reaction conditions often include solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, including the use of microbial fermentation. Specific strains of bacteria or fungi can be engineered to produce the compound by introducing the necessary biosynthetic pathways. This method is advantageous due to its scalability and eco-friendly nature.

Chemical Reactions Analysis

Types of Reactions: Luteolin-7-O-galactoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like thiols or amines in the presence of bases such as sodium hydroxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted luteolin derivatives.

Scientific Research Applications

Anti-inflammatory Effects

Luteolin-7-O-galactoside exhibits significant anti-inflammatory properties. Studies indicate that it inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages. The compound operates through the modulation of various signaling pathways including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) pathways, which are critical in inflammatory responses .

Table 1: Comparison of Anti-inflammatory Potency

| Compound | IC50 for NO Production (µM) | IC50 for PGE2 Production (µM) |

|---|---|---|

| Luteolin | 13.9 | 7.4 |

| This compound | 22.7 | 15.0 |

Antioxidant Activity

This compound demonstrates potent antioxidant capabilities, which are essential for neutralizing reactive oxygen species (ROS). This activity is crucial for protecting cells from oxidative stress-related damage, making it a potential candidate for therapeutic applications in diseases associated with oxidative damage .

Neuroprotective Properties

Research has shown that this compound possesses neuroprotective effects against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. It has been observed to enhance neuronal survival in models of neurotoxicity, suggesting its potential role in treating conditions such as Alzheimer's disease .

Hepatoprotective Effects

This compound has also been studied for its hepatoprotective properties. It has been shown to mitigate liver damage induced by toxic substances such as D-galactosamine in hepatic cell lines. The compound's ability to reduce liver inflammation and improve liver function markers highlights its potential use in treating liver diseases .

Case Study 1: Psoriasis Treatment

A study exploring the effects of this compound on psoriasis demonstrated its ability to modulate keratinocyte proliferation and differentiation while reducing inflammatory responses associated with the disease. The findings suggest that this compound could serve as a novel therapeutic agent for psoriasis management .

Case Study 2: Neuroprotection

In a model assessing neurotoxicity, this compound was found to significantly protect against cell death induced by oxidative stress. The compound's mechanism involved the inhibition of inflammatory pathways and enhancement of antioxidant defenses within neuronal cells .

Mechanism of Action

The biological effects of luteolin-7-O-galactoside are primarily mediated through its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits the growth of pathogenic microorganisms.

Comparison with Similar Compounds

Luteolin-7-O-galactoside is unique among flavonoid glycosides due to its specific galactose moiety. Similar compounds include:

Luteolin-7-O-glucoside: Contains a glucose moiety instead of galactose.

Luteolin-7-O-rhamnoside: Contains a rhamnose moiety.

Apigenin-7-O-galactoside: Similar structure but with apigenin as the aglycone.

These compounds share similar biological activities but differ in their solubility, stability, and bioavailability, making this compound a distinct and valuable compound for various applications.

Biological Activity

Luteolin-7-O-galactoside is a flavonoid glycoside, a derivative of luteolin, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and cytotoxic properties, supported by detailed research findings and case studies.

Overview of this compound

This compound is a glycosylated form of luteolin, which enhances its solubility and bioavailability. It is primarily found in various plants, contributing to their health benefits. The compound exhibits significant pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Anti-Inflammatory Activity

Mechanism of Action : this compound has been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation. In a study comparing the effects of luteolin and luteolin-7-O-glucoside on hepatotoxicity induced by galactosamine and lipopolysaccharide (GalN/LPS), both compounds exhibited protective effects against liver injury. However, luteolin demonstrated stronger anti-inflammatory properties than this compound .

Key Findings :

- Hepatoprotective Effects : Treatment with luteolin and its glycosides significantly reduced serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), markers of liver damage .

- Inflammatory Mediators : Both compounds inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), along with their transcription factor NFκB .

Antioxidant Activity

This compound exhibits strong antioxidant properties. This activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. Research indicates that glycosylation enhances the antioxidant capacity of flavonoids compared to their aglycone forms.

Research Data :

- In vitro studies have demonstrated that this compound can protect endothelial cells from oxidative stress-induced damage .

- The compound also modulates metabolic pathways that contribute to cellular energy production, further supporting its role as an antioxidant .

Cytotoxic Effects

This compound has shown cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis in cancer cells while sparing normal cells.

Case Studies :

- A study on the cytotoxicity of luteolin glycosides revealed that this compound effectively inhibited the proliferation of multiple myeloma cell lines (NCI-H929, U266) through apoptosis induction .

- The compound's ability to target specific signaling pathways, such as the MAPK pathway, enhances its potential as an anticancer agent .

Comparative Table of Biological Activities

Properties

CAS No. |

54985-16-9 |

|---|---|

Molecular Formula |

C21H20O11 |

Molecular Weight |

448.4 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18+,19+,20-,21-/m1/s1 |

InChI Key |

PEFNSGRTCBGNAN-OBJCFNGXSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.